7-(4-fluorobenzyl)-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-(4-fluorobenzyl)-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H29FN6O2 and its molecular weight is 476.556. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Drug Discovery
- Synthesis of Novel Compounds : Research into the synthesis of novel compounds, such as diketopiperazine derivatives and purine connected piperazine derivatives, is foundational in drug discovery. These studies demonstrate the methods for creating compounds with potential therapeutic effects, including antiviral, antimycobacterial, and antiarrhythmic activities. For example, the synthesis of purine connected piperazine derivatives has been explored to identify potent inhibitors of Mycobacterium tuberculosis, showcasing the importance of chemical synthesis in developing new treatments for infectious diseases (Konduri et al., 2020).
Biological Evaluation and Pharmacology
- Anticancer and Antiviral Activities : Compounds similar to the one have been evaluated for their biological activities, including anticancer and antiviral effects. For instance, certain piperazine derivatives have shown to inhibit the proliferation of cancer cell lines and possess modest antiviral activities against influenza A virus (Saab et al., 2013). Such studies are crucial in identifying new therapeutic agents.
Material Science and Chemical Properties
- Luminescent Properties and Photo-induced Electron Transfer : The study of luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent provides insights into the application of these compounds in material science, such as in the development of new photoluminescent materials or probes (Gan et al., 2003).
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN6O2/c1-30-23-22(24(34)29-26(30)35)33(18-20-9-11-21(27)12-10-20)25(28-23)32-16-14-31(15-17-32)13-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3,(H,29,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGFOFYTDRCLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCCC4=CC=CC=C4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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